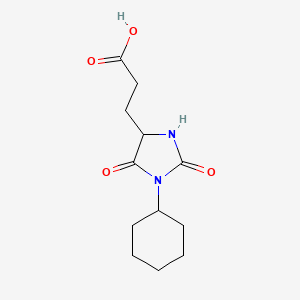
3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a derivative of imidazolidine, which is a five-membered heterocyclic compound containing two nitrogen atoms at nonadjacent positions. This particular derivative features a cyclohexyl group and a propanoic acid moiety attached to the imidazolidine core. The structure of related compounds suggests potential biological activity, such as angiotensin-converting enzyme (ACE) inhibition, which is significant in the regulation of blood pressure .
Synthesis Analysis
The synthesis of related 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives involves multiple steps, including the formation of the imidazolidine ring and subsequent functionalization. The synthesis of similar compounds has been reported to yield potent ACE inhibitors, with the most effective derivatives exhibiting significant antihypertensive effects in animal models . The synthesis of other imidazolidine derivatives, such as the neuroexcitant ATPA, involves the coupling of a glycine derivative with an isoxazolinone, followed by hydrolysis to obtain the final product .
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives can be elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and HRMS. Single-crystal X-ray diffraction analysis provides detailed information about the molecular geometry and intermolecular interactions within the crystal . The crystal structure of a related compound, N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, reveals the presence of a chair conformation in the cyclohexyl group and the planarity of the acetyl-amidocyanogen and phenyl ring .
Chemical Reactions Analysis
Imidazolidine derivatives can undergo various chemical reactions, including ring-opening and substitution reactions. For instance, a novel cycloimidazole nucleoside was synthesized and subjected to reactions with different nucleophiles, leading to the formation of guanosine and its derivatives . The reactivity of these compounds is influenced by the electronic delocalization within the molecule, as indicated by bond lengths and angles in the crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like carboxylic acid may enhance solubility in polar solvents, while the cyclohexyl group may contribute to the overall hydrophobic character of the molecule. The crystallographic data provide insights into the density and molecular packing of the compound, which can influence its physical properties .
Applications De Recherche Scientifique
Antiproliferative Properties in Cancer Research
- Cancer Cell Line Studies: Novel organotin(IV) compounds with propanoic acid derivatives, including derivatives of 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, have shown significant antiproliferative activity against various human cancer cell lines. This includes prostate, colorectal adenocarcinoma, breast, and hepatocellular cancer cell lines. The research suggests potential applications in cancer treatment due to their cytotoxic effects on cancer cells (Pantelić et al., 2021).
Chemical Synthesis and Drug Design
- Synthesis of Neuroexcitant Analogs: Research on the synthesis of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of a neuroexcitant, utilized a derivative of 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. This highlights its role in the synthesis of complex organic compounds, potentially contributing to neuroscientific research and drug design (Pajouhesh et al., 2000).
Biochemical Analysis and Enzyme Studies
- Enzyme Mechanism Analysis: A study on imidazolonepropionase (HutI), an enzyme in the histidine degradation pathway, utilized 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid as an inhibitor to understand the enzyme's mechanism. This compound provided insights into the catalytic mechanism of HutI, demonstrating its utility in biochemical research (Tyagi et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,13,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUJQJHOZWCXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)
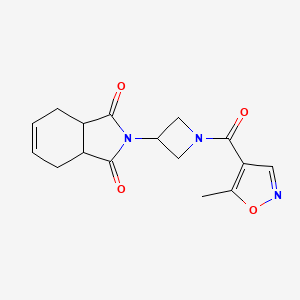
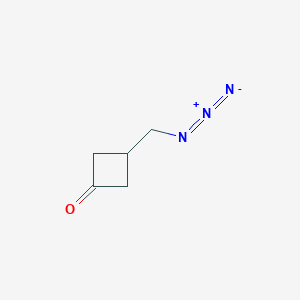
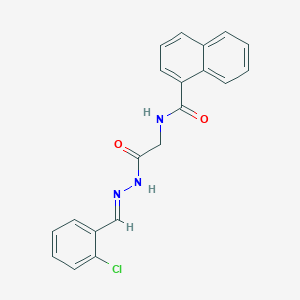
![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)
![2-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)
![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)
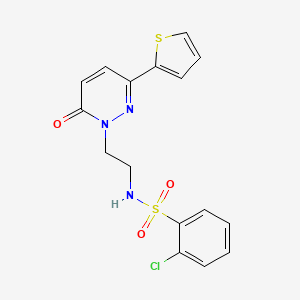


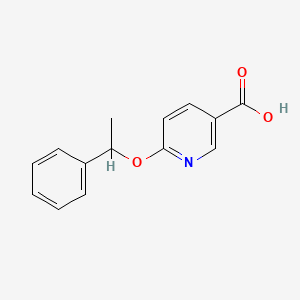
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)
![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3000836.png)